molecular formula C15H13FO2 B7962698 Methyl 3-(2-fluoro-5-methylphenyl)benzoate

Methyl 3-(2-fluoro-5-methylphenyl)benzoate

Cat. No.: B7962698
M. Wt: 244.26 g/mol
InChI Key: ZPEAUVKLTCHKHC-UHFFFAOYSA-N
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Description

Methyl 3-(2-fluoro-5-methylphenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate ester group attached to a fluorinated methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-fluoro-5-methylphenyl)benzoate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-fluoro-5-methylphenyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

Methyl 3-(2-fluoro-5-methylphenyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing. It may have applications in the development of new drugs.

    Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-(2-fluoro-5-methylphenyl)benzoate exerts its effects depends on its interaction with molecular targets. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluorinated aromatic ring can enhance binding affinity and specificity, making it a potent ligand in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-fluorobenzoate: Similar in structure but with the fluorine atom in a different position.

    Methyl 3-fluorobenzoate: Lacks the methyl group on the aromatic ring.

    Methyl 4-fluorobenzoate: Fluorine atom is positioned differently on the aromatic ring.

Uniqueness

Methyl 3-(2-fluoro-5-methylphenyl)benzoate is unique due to the specific positioning of the fluorine and methyl groups on the aromatic ring. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

methyl 3-(2-fluoro-5-methylphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-10-6-7-14(16)13(8-10)11-4-3-5-12(9-11)15(17)18-2/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPEAUVKLTCHKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C2=CC(=CC=C2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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